molecular formula C17H16N4 B12357595 4-(3-Pyridin-2-ylpyrazolidin-4-yl)quinoline

4-(3-Pyridin-2-ylpyrazolidin-4-yl)quinoline

Cat. No.: B12357595
M. Wt: 276.34 g/mol
InChI Key: YGAINRUNZDKTHN-UHFFFAOYSA-N
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Description

4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline is a small organic molecule belonging to the class of quinolines and derivatives. This compound is characterized by a quinoline moiety fused with a pyrazole ring and a pyridine ring. It has a molecular formula of C17H12N4 and a molecular weight of 272.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline typically involves the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for 4-(3-pyridin-2-yl-1H-pyrazol-4-yl)quinoline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Scientific Research Applications

4-(3-Pyridin-2-yl-1H-pyrazol-4-yl)quinoline has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting TGF-β RI kinase. This inhibition is ATP-competitive, meaning the compound competes with ATP for binding to the kinase. This results in the suppression of TGF-β-dependent cellular growth and transcription activation, which can be beneficial in treating certain types of cancer .

Properties

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

4-(3-pyridin-2-ylpyrazolidin-4-yl)quinoline

InChI

InChI=1S/C17H16N4/c1-2-6-15-13(5-1)12(8-10-19-15)14-11-20-21-17(14)16-7-3-4-9-18-16/h1-10,14,17,20-21H,11H2

InChI Key

YGAINRUNZDKTHN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=N2)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

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